

Technical Guide: 4-(tert-Butoxycarbonylamino)tetrahydropyran-4-carboxylic Acid

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Compound of Interest

Compound Name: 4-N-BOC-AMINO-4-CARBOXYTETRAHYDROPYRAN

Cat. No.: B067323

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Introduction

4-(tert-Butoxycarbonylamino)tetrahydropyran-4-carboxylic acid is a non-proteinogenic, cyclic α,α -disubstituted amino acid derivative. Its structure features a tetrahydropyran ring, which imparts conformational rigidity and serves as a valuable scaffold in medicinal chemistry. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amine and the free carboxylic acid makes it a versatile building block for peptide synthesis and the development of novel therapeutics.[1][2] The tetrahydropyran motif is a key structural core in numerous natural products and bioactive molecules, often improving physicochemical properties such as solubility.[3][4] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its applications in drug discovery.

Nomenclature and Chemical Properties

The compound is systematically named according to IUPAC conventions, though several synonyms are commonly used in commercial and research contexts.

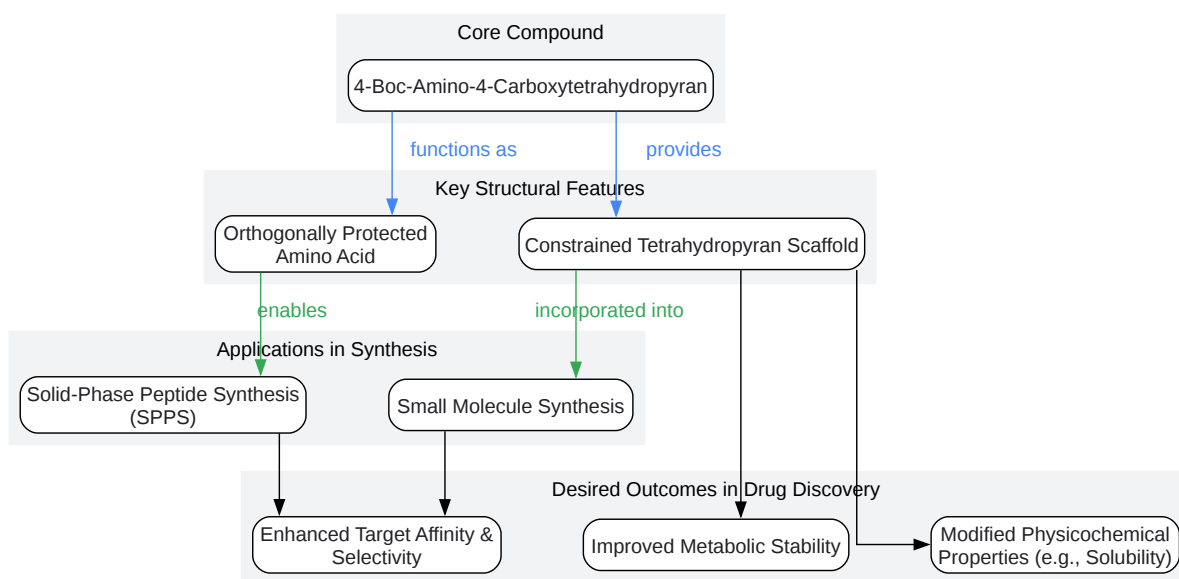
Table 1: Chemical Identifiers and Properties

Property	Value	Reference
IUPAC Name	4-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-4-carboxylic acid	[2]
Common Name	4-N-Boc-amino-4-carboxytetrahydropyran	[2][5]
Synonyms	4-(Boc-amino)tetrahydropyran-4-carboxylic acid, 4-(tert-butoxycarbonylamino)-tetrahydro-2H-pyran-4-carboxylic acid	[2]
CAS Number	172843-97-9	[2][6]
Molecular Formula	C ₁₁ H ₁₉ NO ₅	[2][6]
Molecular Weight	245.27 g/mol	[2][6]
Appearance	White to pale cream crystalline powder	[7]
Melting Point	157 °C (with decomposition)	[2]
Solubility	Soluble in water (15 g/L at 25 °C)	[2]
InChI Key	SPPDKPRJPFTBEV-UHFFFAOYSA-N	[2]
SMILES	CC(C)(C)OC(=O)NC1(CCOCC1)C(=O)O	[2]

Applications in Drug Development

This molecule serves primarily as a specialized building block or pharmaceutical intermediate. [2][7] Its constrained cyclic structure is used by medicinal chemists to lock the conformation of peptide backbones or small molecule ligands, which can lead to enhanced binding affinity, selectivity, and metabolic stability.

The tetrahydropyran ring system is found in compounds targeting a range of biological systems, including neurological receptors and protein kinases.[3][8] By incorporating this moiety, researchers can explore chemical space that is distinct from linear or more common carbocyclic analogues. The carboxylic acid group provides a key interaction point (e.g., for hydrogen bonding or salt bridge formation) with biological targets and can be used as a handle for further chemical modification.[4][9]



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Caption: Role as a constrained building block in drug discovery.

Experimental Protocol: Synthesis

A common and efficient method for preparing α,α -disubstituted amino acids is via the Strecker synthesis or the related Bucherer-Bergs reaction, followed by protection of the resulting amine. The following protocol outlines a plausible synthesis pathway starting from commercially available tetrahydropyran-4-one.

4.1 Step 1: Synthesis of Tetrahydropyran-4-spiro-5'-hydantoin

This step is analogous to the formation of hydantoins from cyclic ketones.^[10]

- **Reagents & Setup:** In a 500 mL round-bottomed flask equipped with a magnetic stir bar, combine tetrahydropyran-4-one (1.0 eq), ammonium carbonate (2.2 eq), and potassium cyanide (2.1 eq).
- **Solvent:** Add a 1:1 mixture of methanol and deionized water until the solids are fully suspended.
- **Reaction:** Seal the flask and stir the mixture vigorously at room temperature for 48-72 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Workup:** Upon completion, concentrate the reaction mixture via rotary evaporation to approximately half its original volume. Cool the resulting slurry in an ice bath for 1-2 hours to precipitate the product.
- **Isolation:** Collect the white solid via suction filtration, wash thoroughly with cold deionized water, and dry under vacuum to yield the spiro-hydantoin intermediate.

4.2 Step 2: Hydrolysis to 4-Aminotetrahydro-2H-pyran-4-carboxylic acid

The hydantoin is hydrolyzed under basic conditions to yield the free amino acid.^[10]

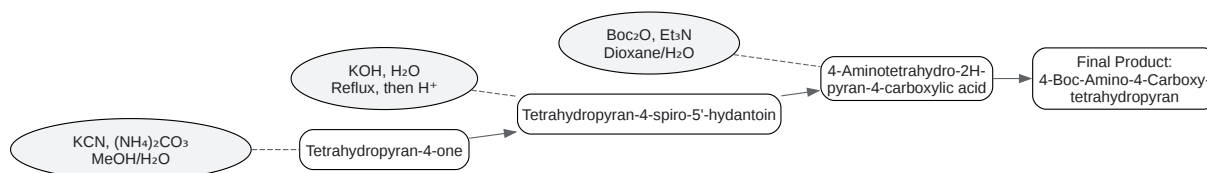
- **Reagents & Setup:** Suspend the hydantoin intermediate (1.0 eq) in a 2.0 M aqueous solution of potassium hydroxide (4.0 eq) in a round-bottomed flask.
- **Reaction:** Heat the mixture to reflux (approx. 100-110 °C) and maintain for 24-48 hours, monitoring for the disappearance of the starting material by TLC.

- **Workup:** Cool the reaction mixture to room temperature. Carefully acidify the solution to a pH of ~6-7 using concentrated hydrochloric acid while cooling in an ice bath. The zwitterionic amino acid will precipitate out of the solution.
- **Isolation:** Collect the solid product by filtration, wash with a small amount of cold water, followed by ethanol, and dry under vacuum.

4.3 Step 3: Boc Protection of the Amino Acid

The final step involves the protection of the primary amine with a Boc group.[\[11\]](#)

- **Reagents & Setup:** Suspend the amino acid (1.0 eq) in a 1:1 mixture of dioxane and water. Add triethylamine (2.2 eq) to the suspension.
- **Reaction:** Add di-tert-butyl dicarbonate (Boc_2O , 1.2 eq) portion-wise to the stirring mixture at room temperature. Allow the reaction to proceed for 12-24 hours.
- **Workup:** Concentrate the mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove unreacted Boc_2O and other nonpolar impurities.
- **Isolation:** Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a 1 M solution of KHSO_4 . Extract the product into ethyl acetate (3x).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The resulting solid can be further purified by recrystallization or column chromatography to yield the final product, 4-(tert-butoxycarbonylamino)tetrahydropyran-4-carboxylic acid.



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Caption: Proposed synthetic workflow for the target compound.

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